Dodecyl(ferrocenylmethyl)dimethylammonium Bromide

説明

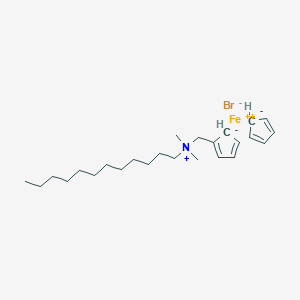

Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is an organometallic compound with the chemical formula C25H42BrFeN. It is characterized by the presence of a ferrocene moiety, which imparts unique electronic properties to the molecule. This compound is typically a light yellow to brown powder or crystalline solid and is soluble in organic solvents such as acetone and ethanol .

特性

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJUSUHBFJPPBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42BrFeN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl(ferrocenylmethyl)dimethylammonium Bromide generally involves the reaction of ferrocenylmethyl iodide with dodecyl dimethylamine in the presence of a base, followed by the addition of sodium bromide to form the bromide salt . The reaction conditions typically include:

Temperature: Room temperature

Solvent: Organic solvents like acetone or ethanol

Base: Commonly used bases include sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with controlled temperature and stirring

Purification: Techniques such as recrystallization or chromatography to ensure high purity

Safety Measures: Proper handling and storage to avoid exposure to moisture and air.

化学反応の分析

Types of Reactions: Dodecyl(ferrocenylmethyl)dimethylammonium Bromide undergoes various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.

Substitution: The ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like ferric chloride or ceric ammonium nitrate

Reduction: Reducing agents such as sodium borohydride

Substitution: Nucleophiles like hydroxide ions or amines

Major Products Formed:

Oxidation: Formation of ferrocenium salts

Reduction: Regeneration of the ferrocene moiety

Substitution: Formation of substituted ammonium compounds.

科学的研究の応用

Dodecyl(ferrocenylmethyl)dimethylammonium Bromide has a wide range of applications in scientific research:

Chemistry: Used as a redox-active surfactant and in the synthesis of other organometallic compounds.

Biology: Employed in the development of biosensors and as a component in enzyme immobilization platforms.

Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in catalysis and as a stabilizer in various industrial processes[][4].

作用機序

The mechanism of action of Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is exploited in applications such as biosensors, where the compound facilitates electron transfer between enzymes and electrodes .

類似化合物との比較

Dodecyltrimethylammonium Bromide: Similar structure but lacks the ferrocene moiety.

Ferrocenylmethyltrimethylammonium Bromide: Contains the ferrocene moiety but has a different alkyl chain length.

Uniqueness: Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is unique due to the presence of both a long alkyl chain and a ferrocene moiety. This combination imparts both surfactant properties and redox activity, making it versatile for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。